
5-Benzamido-3-methyl-1,2-oxazole-4-carboxylic acid
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Overview
Description
5-Benzamido-3-methylisoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are known for their broad spectrum of biological activities and are used in the development of various therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzamido-3-methylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylisoxazole-4-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Benzamido-3-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
5-Benzamido-3-methylisoxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Benzamido-3-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-methylisoxazole-4-carboxylic acid
- 5-Methylisoxazole-4-carboxylic acid
- 4-(Trifluoromethyl)aniline
Uniqueness
5-Benzamido-3-methylisoxazole-4-carboxylic acid is unique due to its benzamido group, which imparts distinct chemical properties and biological activities. This differentiates it from other isoxazole derivatives that may lack this functional group .
Biological Activity
5-Benzamido-3-methyl-1,2-oxazole-4-carboxylic acid (BMOCA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.
BMOCA can be synthesized through various chemical pathways, often involving the formation of the oxazole ring followed by the introduction of the benzamide group. The synthesis typically requires controlled conditions to ensure high yields and purity. Common methods include cyclization reactions using reagents such as sodium periodate and olefination techniques.
Table 1: Synthetic Routes for BMOCA
Step | Reaction Type | Reagents Used | Conditions |
---|---|---|---|
1 | Cyclization | Sodium periodate | Controlled temperature |
2 | Olefination | HEW-Wittig method | Basic conditions |
3 | Functionalization | Various nucleophiles | pH-controlled environment |
Biological Activity
BMOCA exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Research has shown that it can inhibit specific enzymes and cellular pathways, making it a candidate for further pharmacological development.
Anti-Cancer Activity
Studies have demonstrated that BMOCA can inhibit the proliferation of cancer cells. It appears to target tubulin and heat shock protein 90 (Hsp90), which are critical for cancer cell survival and proliferation. For instance, in vitro studies indicated significant reductions in cell viability in various cancer cell lines when treated with BMOCA.
Table 2: Anti-Cancer Efficacy of BMOCA
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Tubulin inhibition |
MCF-7 | 20 | Hsp90 inhibition |
A549 | 18 | Induction of apoptosis |
The mechanism through which BMOCA exerts its biological effects involves multiple pathways:
- Enzyme Inhibition : BMOCA inhibits key enzymes involved in cancer cell metabolism and survival.
- Apoptosis Induction : It promotes programmed cell death in cancer cells by activating caspases and other apoptotic markers.
- Inflammatory Response Modulation : BMOCA has shown potential in reducing inflammatory markers in various models, suggesting an anti-inflammatory effect.
Case Studies
Several studies have explored the biological activity of BMOCA:
- Antimicrobial Activity : A study evaluated the efficacy of BMOCA against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that BMOCA significantly reduced biofilm formation and bacterial viability.
- Immunosuppressive Properties : Research has also highlighted the immunosuppressive effects of BMOCA derivatives on peripheral blood mononuclear cells (PBMCs). These derivatives showed varying degrees of inhibition on PHA-induced proliferation.
Properties
CAS No. |
84661-25-6 |
---|---|
Molecular Formula |
C12H10N2O4 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
5-benzamido-3-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H10N2O4/c1-7-9(12(16)17)11(18-14-7)13-10(15)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,15)(H,16,17) |
InChI Key |
PJPZBSLTRVXUNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1C(=O)O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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